2-Cyano-4'-methylbiphenyl, also known as Sartanbiphenyl, is a key intermediate in the synthesis of angiotensin II receptor antagonists [, , ]. These antagonists are a class of pharmaceutical compounds primarily used for treating hypertension. While 2-Cyano-4'-methylbiphenyl itself does not possess inherent pharmaceutical activity, its unique structure serves as a crucial building block for synthesizing more complex molecules with therapeutic potential.
Grignard Reaction: This method involves reacting p-chlorotoluene with magnesium powder to form a Grignard reagent. This reagent is subsequently coupled with chlorobenzonitrile in the presence of a catalyst, such as nickel-manganese composite [], (CH3)3SiCl [], or anhydrous manganous chloride [], to yield 2-Cyano-4'-methylbiphenyl.
Nickel-Catalyzed Coupling: This method utilizes nickel catalysts, such as NiCl2 [] or Ni[P(4-MeOPh)3]2Cl2/2P(4-MeOPh)3 [], to facilitate the coupling of aryl halides like o-chloro-phenyl nitrile and p-chlorotoluene [] or diarylborinic acids with aryl chlorides [] to produce 2-Cyano-4'-methylbiphenyl.
Benzimidazole Ionic Liquid Method: This approach employs polyethyleneglycol-functionalized benzimidazole ionic liquid as an accelerator and nickelous chloride as a catalyst to promote the coupling reaction between ortho-halo cyanophenyl and 4-methylphenylboronic acid in water, leading to the formation of 2-Cyano-4'-methylbiphenyl [].
Multi-step Synthesis from Paratoluidine: This method, while more elaborate, starts with paratoluidine and benzoyl chloride and proceeds through a series of reactions, including Friedel-Crafts acylation, diazonium salt formation, ring opening, salt separation, and finally, conversion of carboxyl groups to cyan groups to yield 2-Cyano-4'-methylbiphenyl [].
Tetrazole Formation: A significant reaction involves the conversion of the cyano group in 2-Cyano-4'-methylbiphenyl to a tetrazole ring. This reaction typically employs reagents like tributyltin azide [], sodium azide with triethylammonium chloride [], or sodium azide with triflumethanesulfonic acid zinc as a catalyst [] and is crucial for synthesizing angiotensin II receptor antagonists.
Bromination: 2-Cyano-4'-methylbiphenyl undergoes bromination to yield 4′-(Bromomethyl)-2-cyanobiphenyl, another essential building block in pharmaceutical synthesis. This reaction often utilizes bromine in the presence of a radical initiator and an oxidant like bromate or chlorate [].
Hydrolysis and Esterification: The cyano group in 2-Cyano-4'-methylbiphenyl can be hydrolyzed to a carboxylic acid, which can be further esterified to form corresponding esters. This reaction sequence is demonstrated in the synthesis of methyl 4′-bromomethyl biphenyl-2-carboxylate [].
Appearance: 2-Cyano-4'-methylbiphenyl typically appears as a white solid [].
Solubility: Studies have investigated the solubility and dissolution thermodynamic properties of 2-Cyano-4'-methylbiphenyl in various pure solvents and binary solvent mixtures [, ].
Spectroscopic Properties: Research has explored the molecule's spectroscopic characteristics using techniques like FT-IR, FT-Raman, 13C NMR, 1H NMR, and UV spectroscopy [].
Pharmaceutical Intermediate: Its most significant application is in synthesizing angiotensin II receptor antagonists, a class of drugs used to treat hypertension [, , ]. These drugs function by blocking the action of angiotensin II, a hormone that constricts blood vessels, leading to increased blood pressure.
Greener Synthesis Methods: Future research could focus on developing more environmentally friendly and sustainable synthesis methods for 2-Cyano-4'-methylbiphenyl. This could involve exploring alternative catalysts, solvents, and reaction conditions that minimize waste generation and energy consumption [].
Crystallization Studies: Continued research into the crystallization behavior of 2-Cyano-4'-methylbiphenyl, building upon the findings related to solute-rich pre-nucleation species, can lead to better control over the crystallization process []. This control can be crucial for optimizing the production of pharmaceuticals and other materials where crystal size and morphology are critical.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: